2-己炔基-NECA
描述
2-Hexynyl-5’-N-ethylcarboxamidoadenosine, also known as HE-NECA, is a synthetic organic compound . It is an A2A and A3 adenosine receptor agonist with good selectivity over the A1 adenosine receptor . It is of interest as a potential anti-arrhythmic, cerebroprotective, and cardioprotective agent (via A1), and as a hypotensive and antipsychotic agent (via A2A) .
Molecular Structure Analysis
The molecular formula of 2-Hexynyl-NECA is C18H24N6O4•1.5H2O . The IUPHAR/BPS Guide to Pharmacology provides a 2D structure of the molecule . The molecule’s structure can be described using the SMILES notation: CCCCC#Cc1nc(N)c2c(n1)n(cn2)[C@@H]1OC@@HO)C(=O)NCC .Physical And Chemical Properties Analysis
2-Hexynyl-NECA has a molecular weight of 388.19 . It has 9 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 rotatable bonds. Its topological polar surface area is 148.41 . It is soluble in DMSO (20 mg/ml) and insoluble in water .科学研究应用
Cardiovascular Research
HE-NECA is known to act as an agonist for A2 adenosine receptors, which play a significant role in cardiovascular function. Studies have shown that activation of these receptors can lead to vasodilation and protection against ischemic injury. This compound is used in research to understand the cardioprotective effects of adenosine receptor activation and to explore potential treatments for conditions like myocardial infarction .
Neuroprotection
In the field of neurology, HE-NECA has been utilized to study its neuroprotective properties. The activation of A2A and A3 adenosine receptors by HE-NECA can potentially reduce neuronal damage during cerebral ischemia. This application is crucial for developing therapeutic strategies against stroke and other neurodegenerative diseases .
Anti-inflammatory Effects
HE-NECA’s role in modulating immune responses is another area of interest. It has been observed to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. This property is particularly useful in researching diseases where inflammation plays a key role, such as arthritis and asthma .
Renal Function
The effects of HE-NECA on renal function have been studied, particularly its influence on renin release. By acting on adenosine receptors, HE-NECA can affect renal blood flow and glomerular filtration rate, making it a valuable tool in nephrology research for conditions like hypertension and chronic kidney disease .
Oncology
Research in oncology has explored the use of HE-NECA in tumor biology. Adenosine receptors are involved in tumor progression, and agonists like HE-NECA can help in understanding the mechanisms of tumor growth and metastasis. This research could lead to new approaches in cancer therapy .
Platelet Aggregation
HE-NECA has been identified as having potent inhibitory activity on platelet aggregation. This is particularly relevant in the development of anti-thrombotic therapies, which are crucial for preventing conditions such as deep vein thrombosis and pulmonary embolism .
Gastroenterology
In gastroenterology, HE-NECA’s impact on gastrointestinal motility and secretion is studied. Its interaction with adenosine receptors can influence conditions like irritable bowel syndrome and inflammatory bowel disease, providing insights into potential treatments .
Respiratory System
Lastly, HE-NECA is used in respiratory system research, particularly in the study of bronchodilation and respiratory drive. This has implications for treating respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
作用机制
Target of Action
2-Hexynyl-NECA, also known as HE-NECA, is an agonist for the A2A and A3 adenosine receptors . These receptors are part of the adenosine receptor family, which also includes A1 and A2B . HE-NECA has good selectivity over the A1 adenosine receptor .
Mode of Action
HE-NECA interacts with its targets, the A2A and A3 adenosine receptors, by binding to them . This binding triggers a series of biochemical reactions that lead to various physiological effects .
Biochemical Pathways
It is known that adenosine receptors play a crucial role in many physiological processes, including anti-arrhythmic, cerebroprotective, cardioprotective, hypotensive, and antipsychotic activities .
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may be administered in this form for better absorption and bioavailability.
Result of Action
HE-NECA has been found to improve the anti-thrombotic properties of certain drugs in experimental models . This suggests that it may have potential therapeutic applications in conditions where thrombosis is a concern .
Action Environment
The action of HE-NECA can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of this solvent can enhance its bioavailability . Furthermore, the compound’s stability may be affected by storage conditions, as it is recommended to be stored tightly sealed at 4°C .
未来方向
Adenosine receptors are considered to be a new target for anti-platelet therapy . The antithrombotic activity of 2-Hexynyl-NECA, an adenosine receptor agonist, has been demonstrated in vivo . Future research may focus on the potential of 2-Hexynyl-NECA and other adenosine receptor agonists in anti-platelet therapy .
属性
IUPAC Name |
(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEACFAXFCKCHZ-MOROJQBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276119 | |
Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexynyl-NECA | |
CAS RN |
141018-30-6 | |
Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141018-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexynyladenosine-5'-N-ethylcarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hexynyl-5′-N-ethylcarboxamidoadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401276119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: HE-NECA is a selective agonist of the adenosine A2A receptor. [, , , , ] Upon binding to A2A receptors, HE-NECA initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels. [, , ] This increase in cAMP has various downstream effects, depending on the cell type. In platelets, for example, increased cAMP levels lead to inhibition of platelet aggregation and decreased thrombus formation. [, , ]
ANone: HE-NECA (2-Hexynyl-5'-N-ethylcarboxamidoadenosine) has the following characteristics:
A: This finding suggests a potential interaction between caffeine consumption and HE-NECA's effects. [, ] Individuals who consume caffeine chronically might experience a heightened response to HE-NECA due to the increased number and sensitivity of A2A receptors. This could have implications for potential therapeutic applications of HE-NECA, particularly in individuals with varying caffeine consumption habits.
A: HE-NECA, when administered, has been observed to cause a decrease in blood pressure (hypotension), particularly when given as a bolus. [] This effect is likely related to its interaction with adenosine receptors in the cardiovascular system. While the research suggests that chronic administration at lower doses may result in less pronounced hypotension, this effect needs to be carefully considered in potential therapeutic applications. []
A: In vitro studies using flow conditions showed that HE-NECA enhanced the antithrombotic activity of P2Y12 inhibitors, such as cangrelor and prasugrel. [] This effect is likely due to a decrease in fibrinogen density within the thrombus, potentially making it less stable. [] This suggests that HE-NECA could be considered as a component of dual anti-platelet therapy alongside P2Y12 inhibitors.
A: While HE-NECA can induce effects in the central nervous system, studies suggest that it does not significantly affect blood-brain barrier permeability at antithrombotic doses. [] This is an important consideration for minimizing potential central nervous system side effects.
ANone: While not explicitly detailed in the provided research, common analytical techniques for studying HE-NECA include:
ANone: Given its pharmacological profile, HE-NECA holds promise in various areas of research, including:
- Cardiovascular Diseases: Investigating its potential as an antithrombotic agent, particularly in combination with P2Y12 inhibitors. []
- Multiple Myeloma: Exploring its synergistic anti-proliferative effects with existing anti-cancer agents. []
- Respiratory Disorders: Understanding its role in modulating chemoreceptor activity and its potential implications for treating apnea. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。